2-Fluoro Substitution in Enzyme Kinetics
The specific position of the fluorine atom on the tyrosine ring dictates its interaction with carbon-carbon lyases. In a study using tyrosine phenol-lyase, the 2-fluoro-L-tyrosine analog (2-FTyr) exhibited significantly lower accumulation of the quinonoid intermediate (absorbance at 500 nm) compared to L-tyrosine and 3-fluoro-L-tyrosine [1]. This differential behavior is critical for designing mechanistic probes where controlling the accumulation of specific intermediates is desired. Conversely, with tryptophan indole-lyase, 2-FTyr showed a much reduced intensity of the quinonoid peak at 500 nm relative to 3-fluoro-L-tyrosine, further highlighting its distinct interaction profile [1]. This data supports the selection of a 2-fluoro-D-tyrosine scaffold for studies requiring a specific perturbation of enzyme active site interactions.
| Evidence Dimension | Enzyme Intermediate Accumulation (Quinonoid absorbance at 500 nm) |
|---|---|
| Target Compound Data | 2-fluoro-L-tyrosine: 'Much lower absorbance intensity at 500 nm' |
| Comparator Or Baseline | L-tyrosine: 'Small absorbance peak at 500 nm'; 3-fluoro-L-tyrosine: 'Peak at 500 nm with much higher absorbance' |
| Quantified Difference | Qualitative difference in intensity. 2-FTyr << L-Tyr << 3-FTyr. |
| Conditions | In vitro enzyme assay with tyrosine phenol-lyase. |
Why This Matters
This demonstrates that the 2-fluoro substitution, in contrast to the 3-fluoro position, provides a specific, non-steric perturbation to enzyme catalysis, enabling its use as a unique biophysical probe.
- [1] von Tersch, R. L., et al. (1997). Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases. Abstract. View Source
